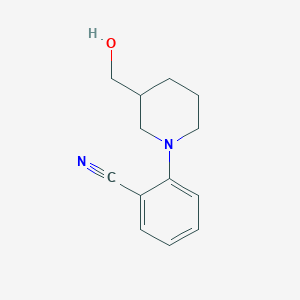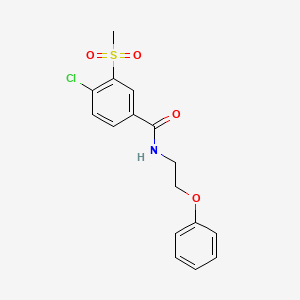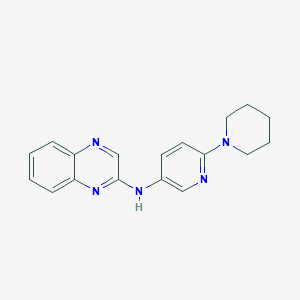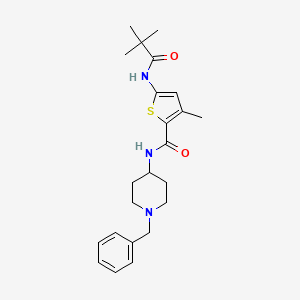
2-cyclopropyl-N-propylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-N-propylquinoline-4-carboxamide, also known as CPQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including neuroscience and pharmacology. CPQ is a derivative of quinoline and has a unique structure that makes it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 2-cyclopropyl-N-propylquinoline-4-carboxamide is not fully understood. However, it is thought to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 2-cyclopropyl-N-propylquinoline-4-carboxamide has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
2-cyclopropyl-N-propylquinoline-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as improve mitochondrial function. 2-cyclopropyl-N-propylquinoline-4-carboxamide has also been shown to increase the production of neurotrophic factors, which are essential for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-cyclopropyl-N-propylquinoline-4-carboxamide is its unique structure, which makes it a promising candidate for drug development. 2-cyclopropyl-N-propylquinoline-4-carboxamide has also been shown to have relatively low toxicity in animal models. However, one limitation of 2-cyclopropyl-N-propylquinoline-4-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-cyclopropyl-N-propylquinoline-4-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-cyclopropyl-N-propylquinoline-4-carboxamide has also been investigated for its potential as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of 2-cyclopropyl-N-propylquinoline-4-carboxamide and its effects on the GABAergic system.
Synthesemethoden
The synthesis of 2-cyclopropyl-N-propylquinoline-4-carboxamide involves several steps, including the preparation of the starting material, cyclization, and acylation. The process starts with the reaction of 2-cyclopropylphenylamine with ethyl acetoacetate to form the intermediate compound. This intermediate is then cyclized using phosphorus oxychloride to form the quinoline ring. Finally, the acylation of the quinoline ring with propionyl chloride yields 2-cyclopropyl-N-propylquinoline-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-N-propylquinoline-4-carboxamide has been extensively studied for its potential applications in neuroscience and pharmacology. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. 2-cyclopropyl-N-propylquinoline-4-carboxamide has also been investigated for its potential as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-cyclopropyl-N-propylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-9-17-16(19)13-10-15(11-7-8-11)18-14-6-4-3-5-12(13)14/h3-6,10-11H,2,7-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXJJWJDZVEAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-propylquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7463214.png)


![3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile](/img/structure/B7463235.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide](/img/structure/B7463249.png)


![1-Methyl-4-(4-methylphenoxy)pyrazolo[3,4-d]pyrimidine](/img/structure/B7463261.png)
![2-(Imidazol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463267.png)
![N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B7463274.png)

![1-Methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine](/img/structure/B7463278.png)
![4-[5-(1,3-Benzodioxol-5-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]morpholine](/img/structure/B7463293.png)
![N-(4-chloro-3-methylphenyl)-4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzamide](/img/structure/B7463296.png)